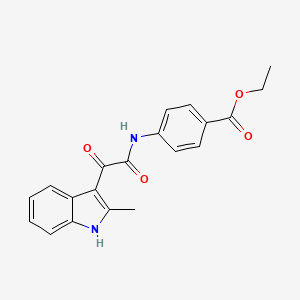
ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate” is a complex organic molecule that contains an indole group, which is a common structure in many natural and synthetic compounds with biological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups, including an indole ring, an amide group, and an ester group. These groups can participate in a variety of chemical reactions and can greatly influence the physical and chemical properties of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. The indole ring, for example, can participate in electrophilic substitution reactions. The amide and ester groups can undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups (like the amide and ester groups) and the overall shape and size of the molecule can influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
Ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate: belongs to the class of 2-arylpropanoic acids, which are non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are widely used for treating arthritis and musculoskeletal disorders. In particular, ibuprofen (also known as 2-(4-isobutylphenyl) propionic acid) is a well-known NSAID with analgesic, antipyretic, and anti-inflammatory effects. By coupling ibuprofen with tryptamine via amide bond formation, researchers have synthesized ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate as a potential anti-inflammatory agent .
Biological Activities
Tryptamine and its derivatives exhibit a wide array of biological activities. These include interactions with neurotransmitter receptors, modulation of serotonin levels, and potential roles in mood regulation and cognition. The coupling of tryptamine with ibuprofen in ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate provides a novel compound with dual pharmacological properties .
Drug Development
Amides play a crucial role in the pharmaceutical industry. The synthesis of ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate via amide bond formation demonstrates its potential as a drug candidate. Researchers explore its pharmacokinetics, toxicity, and efficacy for specific therapeutic indications .
Indole Derivatives
The indole moiety is prevalent in many biologically active compounds. Ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate contains an indole ring, which contributes to its diverse properties. Understanding the structure-activity relationship of indole derivatives aids in drug design and optimization .
Medicinal Chemistry
Researchers investigate the structural modifications of ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate to enhance its bioavailability, selectivity, and potency. Medicinal chemists explore analogs and derivatives to improve its therapeutic profile .
Synthetic Methodology
The synthesis of ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate involves N, N’-dicyclohexylcarbodiimide (DCC)-mediated coupling between ibuprofen and tryptamine. DCC serves as a dehydrating agent, facilitating amide bond formation. Understanding this synthetic route contributes to broader synthetic methodologies in organic chemistry .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-26-20(25)13-8-10-14(11-9-13)22-19(24)18(23)17-12(2)21-16-7-5-4-6-15(16)17/h4-11,21H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTFFPBPVOWZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

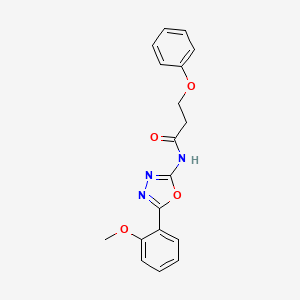
![Methyl 2-[(2-ethyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2539733.png)
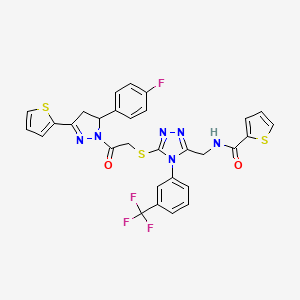
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2539735.png)
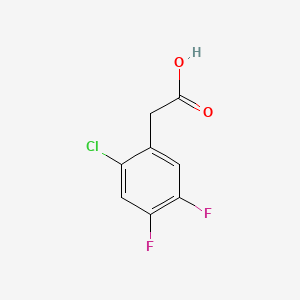
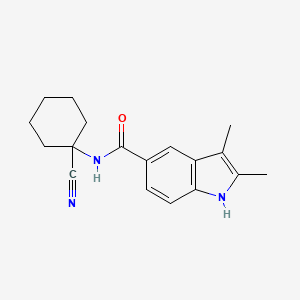
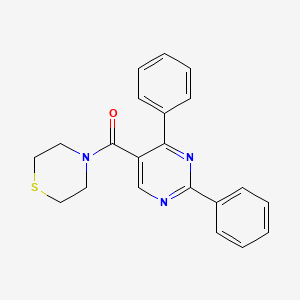
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2539742.png)
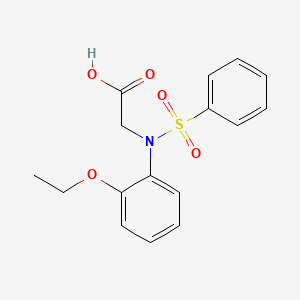
![2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2539746.png)
![3-((4-methyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539750.png)
![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2539752.png)
![9-[(2S)-2-hydroxy-3-methoxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B2539753.png)
![1-(3-Methoxyphenyl)-4-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyrrolidin-2-one](/img/structure/B2539754.png)